molecular formula C28H28FN3O2S B2766516 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115298-11-7

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2766516
M. Wt: 489.61
InChI Key: RIKNGKVTZVOADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H28FN3O2S and its molecular weight is 489.61. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Research on similar quinazoline derivatives emphasizes synthetic methodologies aimed at enhancing biological activities. For example, studies on the synthesis of quinazoline and perimidine derivatives with different side chains have explored their cytotoxic activities against various cancer cell lines. These synthetic efforts aim to understand the impact of structural modifications on biological activity, highlighting the significance of quinazoline derivatives in medicinal chemistry research (Bu et al., 2001).

Another avenue of research involves the synthesis of quinazoline derivatives with specific substituents, investigating their antimicrobial and antifungal properties. This research area explores the structure-activity relationships (SAR) of quinazoline compounds, aiming to identify novel antimicrobial agents with potent activity against various bacterial and fungal strains (Patel & Patel, 2010).

Biological Activity and Mechanism of Action Studies

Quinazoline derivatives are also studied for their potential antitumor and antibacterial activities. Research in this area seeks to develop novel compounds with enhanced efficacy and selectivity towards various cancer cells and bacterial strains. For instance, novel benzodifuranyl derivatives derived from natural compounds have shown promising COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Additionally, the synthesis of quinazoline-based compounds with specific structural modifications has been explored for their antifungal activity, illustrating the chemical versatility of quinazoline derivatives in targeting various biological pathways and organisms (Xu et al., 2007).

Computational and Theoretical Chemistry

Research extends into the computational domain, where the synthesis and properties of quinazoline derivatives are analyzed using computational chemistry techniques to predict their biological activities and understand their mechanisms of action. This interdisciplinary approach facilitates the identification of promising candidates for further experimental studies, showcasing the integration of computational methods in chemical and biological research (Guleli et al., 2019).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O2S/c1-17(2)15-30-26(33)20-9-10-23-25(14-20)31-28(35-16-21-7-5-6-8-24(21)29)32(27(23)34)22-12-18(3)11-19(4)13-22/h5-14,17H,15-16H2,1-4H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKNGKVTZVOADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N=C2SCC4=CC=CC=C4F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.